Cas no 1785419-96-6 ((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid)
![(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid structure](https://ja.kuujia.com/scimg/cas/1785419-96-6x500.png)
(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid 化学的及び物理的性質
名前と識別子
-
- (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid
-
- インチ: 1S/C8H8N4O3/c1-15-7-3-2-5-9-10-6(4-8(13)14)12(5)11-7/h2-3H,4H2,1H3,(H,13,14)
- InChIKey: RNDYGULJFMSGDQ-UHFFFAOYSA-N
- ほほえんだ: C12=NN=C(CC(O)=O)N1N=C(OC)C=C2
(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM511484-1g |
2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid |
1785419-96-6 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM511484-5g |
2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid |
1785419-96-6 | 97% | 5g |
$*** | 2023-03-30 |
(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid 関連文献
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acidに関する追加情報
Introduction to (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic Acid (CAS No. 1785419-96-6)
(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1785419-96-6, belongs to a class of heterocyclic molecules that exhibit a unique blend of structural and functional properties. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for various biochemical applications.
The molecular structure of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid features a triazolopyridazine core, which is a fused ring system consisting of a pyridazine ring connected to a triazole ring. This particular arrangement imparts enhanced stability and reactivity to the molecule, making it an attractive scaffold for drug design. The 6-Methoxy substituent further modulates the electronic properties of the molecule, influencing its interactions with biological targets.
In recent years, there has been a growing interest in developing novel compounds with potential therapeutic applications. The (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid derivative has been extensively studied for its pharmacological properties. Research has demonstrated that this compound exhibits inhibitory activity against various enzymes and receptors involved in inflammatory and metabolic pathways. Its ability to modulate these pathways makes it a valuable candidate for the development of new drugs targeting conditions such as diabetes, obesity, and inflammatory diseases.
One of the most compelling aspects of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid is its potential as a lead compound for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and selectivity. This flexibility has led to numerous synthetic studies aimed at generating analogs with improved pharmacokinetic profiles and reduced side effects.
The synthesis of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. These methods not only enhance yield but also minimize the formation of undesired byproducts, ensuring the purity of the final product.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid at the molecular level. Molecular docking studies have revealed insights into its binding interactions with target proteins, providing valuable information for rational drug design. These computational approaches complement experimental investigations and accelerate the discovery process by predicting potential drug candidates with high accuracy.
The pharmacological profile of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid has been evaluated through in vitro and in vivo studies. Preliminary results indicate that it exhibits significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown promise in regulating glucose metabolism by enhancing insulin sensitivity in adipose tissue. These findings suggest that this compound could be a viable therapeutic agent for metabolic disorders.
Another area of interest is the potential application of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid in cancer research. Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and inhibiting anti-apoptotic proteins. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system tumors. These findings highlight the compound's versatility and broad therapeutic scope.
The development of novel drug candidates often involves collaboration between academic researchers and pharmaceutical companies. The case of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid exemplifies this synergy. Academic institutions provide foundational research and innovative ideas while pharmaceutical companies contribute resources for large-scale synthesis and preclinical testing. This collaborative approach accelerates the translation of laboratory discoveries into clinical applications.
Regulatory considerations are also critical in bringing new drugs to market. The safety and efficacy of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid must be thoroughly evaluated through rigorous preclinical and clinical trials before it can be approved for human use. Regulatory agencies such as the FDA and EMA provide guidelines and oversight to ensure that drugs meet stringent quality standards and are safe for patients.
In conclusion,(6-Methoxy-[1,2,4]-triазоло【۴،۳-b】піридазин-۳-ил)-ацетику мова represents a promising compound with diverse pharmacological applications。 Its unique structural features, coupled with its biological activity, make it an attractive candidate for further development。 As research continues, we can expect to see more derivatives being explored, leading to novel therapeutic agents that address unmet medical needs。
1785419-96-6 ((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-acetic acid) 関連製品
- 2224305-75-1(N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide)
- 2054954-60-6(1H-Pyrazole-5-carboxylic acid, 1-[(2-fluorophenyl)methyl]-3-nitro-, methyl ester)
- 1464091-54-0(7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine)
- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)
- 2229320-50-5(4,4-difluoro-3-(5-fluoropyridin-3-yl)butanoic acid)
- 1351615-71-8(1-(thiophen-2-yl)-2-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}ethan-1-ol hydrochloride)
- 1361913-31-6(2-(2,3-Dichlorophenyl)-6-fluoropyridine-3-acetonitrile)
- 895650-59-6(N-(4-fluorophenyl)-2-6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 1804058-54-5(Methyl 4-fluoro-1H-benzimidazole-7-carboxylate)
- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)




